E-1-Octenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(E)-oct-1-enyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BO2/c1-2-3-4-5-6-7-8-9(10)11/h7-8,10-11H,2-6H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTAJLKAPFBZDQ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CCCCCCC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/CCCCCC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of E-1-Octenylboronic Acid: A Comprehensive Technical Guide

Abstract: This guide provides an in-depth technical overview of the synthesis and characterization of (E)-1-octenylboronic acid, a valuable alkenylboronic acid intermediate in organic synthesis. Primarily utilized in Suzuki-Miyaura cross-coupling reactions, this building block enables the formation of complex carbon-carbon bonds with high stereochemical fidelity.[1][2] This document, designed for researchers and drug development professionals, details a field-proven hydroboration-based synthetic protocol, explains the causal reasoning behind experimental choices, and outlines a comprehensive analytical workflow for structural verification and purity assessment. We present detailed methodologies, expected analytical data, and critical safety and handling information to ensure reliable and reproducible outcomes in the laboratory.

The Strategic Importance of Alkenylboronic Acids

Alkenylboronic acids and their ester derivatives are foundational reagents in modern synthetic chemistry. Their prominence stems largely from their role as nucleophilic partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method so impactful it was recognized with the 2010 Nobel Prize in Chemistry.[1] This reaction's success is attributable to the operational simplicity, functional group tolerance, and the generally low toxicity and high stability of the organoboron reagents.[1][3][4]

(E)-1-octenylboronic acid, specifically, serves as a versatile C8 building block, allowing for the stereospecific introduction of an octenyl fragment. This is particularly relevant in the synthesis of natural products and active pharmaceutical ingredients where the geometry of a double bond is critical for biological activity. The reliable synthesis and rigorous characterization of this reagent are therefore paramount to the success of subsequent complex synthetic endeavors.

Recommended Synthetic Pathway: Hydroboration of 1-Octyne

The synthesis of (E)-1-octenylboronic acid is most reliably achieved via the hydroboration of the terminal alkyne, 1-octyne. This approach offers excellent control over regioselectivity (anti-Markovnikov addition) and stereoselectivity (syn-addition), directly yielding the desired (E)-alkenyl product.

Mechanistic Rationale and Reagent Selection

The core of this synthesis is the syn-addition of a boron-hydride bond across the carbon-carbon triple bond of 1-octyne. To achieve the desired regioselectivity where boron adds to the terminal carbon, a sterically hindered hydroborating agent is often preferred. However, for terminal alkynes, reagents like pinacolborane (HBpin) in the presence of a catalyst, or catecholborane, provide excellent results.

The protocol detailed here utilizes tris(pentafluorophenyl)borane (B(C₆F₅)₃) as a catalyst to initiate the hydroboration with pinacolborane.[5][6] This metal-free approach proceeds through the formation of a reactive zwitterionic intermediate between the alkyne and the Lewis acidic borane catalyst.[5][6] This intermediate then reacts with HBpin to furnish the (E)-alkenyl boronic ester with high efficiency and stereocontrol. The resulting pinacol boronate ester is then hydrolyzed to the target boronic acid.

Detailed Experimental Protocol

Materials:

-

1-Octyne (C₈H₁₄)

-

Pinacolborane (HBpin)

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Toluene (anhydrous)

-

Silica Gel for chromatography

-

Standard solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

-

Hydrochloric Acid (aqueous solution, e.g., 2M)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of B(C₆F₅)₃ (e.g., 2.5 mol%) in anhydrous toluene.[5]

-

Addition of Reactants: Add 1-octyne (1.0 equivalent) to the flask via syringe. Follow with the dropwise addition of pinacolborane (1.1 equivalents) at room temperature.[5]

-

Reaction Execution: Heat the reaction mixture to 60°C and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.[5]

-

Work-up and Hydrolysis: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a short plug of silica gel to remove the catalyst.[5] Concentrate the filtrate under reduced pressure. The resulting crude boronate ester is then vigorously stirred with an aqueous solution of HCl for 2-4 hours to effect hydrolysis.

-

Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude this compound can be further purified by recrystallization or flash column chromatography on silica gel.

Comprehensive Characterization: A Self-Validating System

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound. The combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a self-validating analytical dataset.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum provides definitive evidence for the E-configuration of the double bond. The vinyl protons will appear as two distinct multiplets with a large coupling constant (J) of approximately 15-18 Hz, characteristic of a trans-alkene. The remaining signals will correspond to the hexyl chain attached to the double bond.

-

¹³C NMR: The carbon spectrum will show two signals in the olefinic region (typically 120-150 ppm) and a series of signals in the aliphatic region corresponding to the octenyl chain.[7]

-

¹¹B NMR: This technique is diagnostic for boron-containing compounds. For a tricoordinate sp²-hybridized boronic acid, a single, often broad, resonance is expected in the range of +27 to +33 ppm.[8][9][10][11] This chemical shift is a key identifier of the boronic acid functional group and distinguishes it from tetracoordinate boronate species, which appear further upfield.[12][13]

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Feature / Coupling Constant (J) |

|---|---|---|

| ¹H | ~5.5 - 6.8 | Olefinic protons, J ≈ 15-18 Hz |

| ~2.0 - 2.2 | Allylic CH₂ | |

| ~0.8 - 1.5 | Aliphatic chain (CH₂, CH₃) | |

| ~4.5 - 5.5 (broad) | B(OH )₂ | |

| ¹³C | ~125 - 155 | Olefinic carbons (C=C) |

| ~14 - 40 | Aliphatic carbons |

| ¹¹B | ~28 - 33 | Broad singlet for R-B (OH)₂ |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Expected Mass: The molecular formula is C₈H₁₇BO₂.[14][15] The expected monoisotopic mass is approximately 156.132 g/mol .[15]

-

High-Resolution MS (HRMS): Provides an exact mass measurement, which serves as unambiguous confirmation of the elemental formula.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the key functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

|---|---|---|

| O-H Stretch (Boronic Acid) | 3200 - 3600 | Broad, strong |

| C-H Stretch (Aliphatic/Alkenyl) | 2850 - 3100 | Strong/Medium |

| C=C Stretch (Alkene) | ~1640 | Medium |

| B-O Stretch (Boronic Acid) | 1310 - 1380 | Strong |

Handling, Storage, and Safety Considerations

4.1 Stability and Storage: Boronic acids are susceptible to dehydration, which can lead to the formation of cyclic trimeric anhydrides known as boroxines.[16] This process is often reversible upon exposure to water. To maintain integrity, this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[17][18][19]

4.2 Safety Precautions: Boronic acids, including this compound, should be handled with appropriate care.

-

Hazards: They are classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[15][20][21]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[17][18][21] All manipulations should be performed in a well-ventilated fume hood.

-

First Aid: In case of skin contact, wash thoroughly with soap and water.[17] For eye contact, rinse cautiously with water for several minutes.[17] If inhaled, move to fresh air.[17] Seek medical attention if irritation persists.

Conclusion

This guide has outlined a robust and reliable methodology for the synthesis of this compound via catalytic hydroboration, a pathway that ensures high stereochemical purity. The comprehensive characterization workflow presented, integrating ¹H, ¹³C, and ¹¹B NMR, mass spectrometry, and IR spectroscopy, provides a self-validating system to confirm the structure and quality of the final product. Adherence to the described protocols and safety measures will enable researchers to confidently prepare and utilize this key synthetic building block for advanced applications, most notably in the powerful Suzuki-Miyaura cross-coupling reaction.

References

- Boric Acid Safety & Hazards | Lab Alley. (URL: )

- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer. (URL: )

- SAFETY DATA SHEET BORIC ACID - Wilson Salt. (URL: )

- SAFETY D

- SAFETY D

- 11 B NMR Chemical Shifts - SDSU Chemistry. (URL: )

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (URL: [Link])

-

(1E)-1-octenylboronic acid - ChemSynthesis. (URL: [Link])

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (URL: [Link])

-

CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF - ResearchGate. (URL: [Link])

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (URL: [Link])

-

Hydroboration/Oxidation of 1-Octene Experiment, Part 3: Week 2 Prelab Lecture - YouTube. (URL: [Link])

-

Hydroboration/Oxidation of 1-Octene Experiment, Part 1: Prelab Lecture - YouTube. (URL: [Link])

-

This compound cas no.42599-16-6. (URL: [Link])

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (URL: [Link])

-

Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (URL: [Link])

-

Zwitterion-Initiated Hydroboration of Alkynes and Styrene - Edinburgh Research Explorer. (URL: [Link])

-

Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. (URL: [Link])

-

11B NMR and Its Uses in Structural Caracterization of Boronic Acids and Boronate Esters. (URL: [Link])

-

This compound | C8H17BO2 | CID 5708391 - PubChem. (URL: [Link])

-

Supporting Information Catechol/boronic acid chemistry for the creation of block copolymers with a multi-stimuli responsive junc. (URL: [Link])

-

(PDF) Zwitterion‐Initiated Hydroboration of Alkynes and Styrene - ResearchGate. (URL: [Link])

-

This compound | 42599-16-6 | INDOFINE Chemical Company. (URL: [Link])

-

Hydroboration and Organic Synthesis 9-Borabicyclo[3.3.1]nonane (9-BBN) - download. (URL: [Link])

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed. (URL: [Link])

-

1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride - ResearchGate. (URL: [Link])

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pure.ed.ac.uk [pure.ed.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. scribd.com [scribd.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemsynthesis.com [chemsynthesis.com]

- 15. This compound | C8H17BO2 | CID 5708391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. wilsonsalt.com [wilsonsalt.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. laballey.com [laballey.com]

- 21. fishersci.co.uk [fishersci.co.uk]

physical and chemical properties of E-1-Octenylboronic acid

An In-depth Technical Guide to (E)-1-Octenylboronic Acid: Properties, Synthesis, and Applications

Introduction: The Versatility of a Vinylboronic Acid

Organoboron compounds, particularly boronic acids, have emerged as indispensable tools in modern organic synthesis.[1] Their stability, low toxicity, and versatile reactivity make them valuable building blocks for constructing complex molecular architectures.[1] Among these, (E)-1-Octenylboronic acid stands out as a key intermediate, primarily utilized for its ability to form new carbon-carbon bonds through transition metal-catalyzed reactions.[2]

First synthesized in the early 1970s, this vinylboronic acid derivative provides a direct pathway for introducing a linear, eight-carbon alkenyl fragment into a target molecule.[3] Its principal application lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][4] This guide offers a comprehensive overview of the physical and chemical properties of (E)-1-Octenylboronic acid, its synthesis, reactivity, and critical role in research and development for scientists and drug development professionals.

Physicochemical and Molecular Properties

(E)-1-Octenylboronic acid is a white crystalline solid at room temperature.[5] Its structure, featuring a C8 alkyl chain attached to a boronic acid moiety via a trans-double bond, imparts a unique combination of organic solubility and specific reactivity.

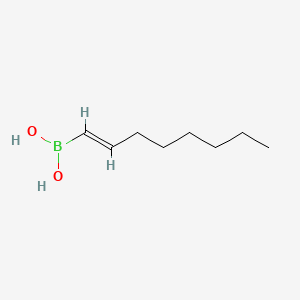

Diagram 1: Molecular Structure of (E)-1-Octenylboronic acid

Caption: Molecular structure of (E)-1-Octenylboronic acid.

A summary of its key identifiers and physicochemical properties is provided below.

| Property | Value | Source(s) |

| IUPAC Name | [(E)-oct-1-enyl]boronic acid | [6] |

| Synonyms | trans-1-Octenylboronic acid, (E)-1-Octen-1-ylboronic acid | [6] |

| CAS Number | 42599-16-6 | [3][6][7][8] |

| Molecular Formula | C₈H₁₇BO₂ | [3][6][7] |

| Molecular Weight | 156.03 g/mol | [6][7] |

| Appearance | White powder or crystal | [5] |

| Melting Point | 100-104 °C | [3][9] |

| Boiling Point | 263.2 °C at 760 mmHg (Predicted) | [9] |

| Density | 0.911 g/cm³ (Predicted) | [9] |

| Purity | Typically >95-97% | [7] |

Spectroscopic Characterization

Confirming the identity and purity of (E)-1-Octenylboronic acid relies on standard spectroscopic techniques. While specific spectra depend on the solvent and instrument, the expected characteristics are as follows:

-

¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the vinyl protons (typically in the 5.5-7.0 ppm range) with a large coupling constant (>15 Hz) confirming the E (trans) stereochemistry. The spectrum will also feature signals for the alkyl chain and a broad, exchangeable signal for the -OH protons of the boronic acid.

-

¹³C NMR: The carbon spectrum will display two distinct signals in the olefinic region (~120-150 ppm) and a series of signals in the aliphatic region for the hexyl chain.

-

¹¹B NMR: As a boron-containing compound, ¹¹B NMR is a particularly powerful tool.[10] (E)-1-Octenylboronic acid is expected to show a single, broad resonance characteristic of a trigonal planar boronic acid. The chemical shift can be sensitive to pH and the presence of diols or other coordinating species.[10]

-

FTIR: The infrared spectrum will exhibit a strong, broad O-H stretching band (~3200-3600 cm⁻¹) for the boronic acid hydroxyl groups, C-H stretching bands for the alkyl and vinyl groups (~2850-3100 cm⁻¹), a C=C stretching band (~1640 cm⁻¹), and a strong B-O stretching band (~1350 cm⁻¹).

-

Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound. Dehydration is a common fragmentation pattern for boronic acids under ionization.

Synthesis and Purification Workflow

The most common laboratory synthesis of (E)-1-Octenylboronic acid is achieved through the hydroboration of a terminal alkyne, 1-octyne, followed by hydrolysis. This method provides excellent control over the stereochemistry, yielding the desired E-isomer.

Conceptual Synthesis Protocol:

-

Hydroboration: 1-Octyne is reacted with a hydroborating agent, such as catecholborane or pinacolborane, often in the presence of a catalyst. This step adds the boron moiety across the triple bond. The use of sterically hindered boranes ensures the addition occurs at the terminal carbon (anti-Markovnikov) and with syn-addition stereochemistry.

-

Hydrolysis: The resulting boronic ester intermediate is then hydrolyzed under aqueous acidic or basic conditions to cleave the ester and yield the final (E)-1-Octenylboronic acid.

-

Purification: The crude product is typically purified by recrystallization from a suitable solvent system to remove unreacted starting materials and byproducts, yielding the final product as a crystalline solid.

Diagram 2: General Synthesis and Purification Workflow

Caption: Conceptual workflow for the synthesis of (E)-1-Octenylboronic acid.

Chemical Reactivity and Core Applications

The utility of (E)-1-Octenylboronic acid stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][4]

The Suzuki-Miyaura Cross-Coupling Reaction

This reaction forms a carbon-carbon bond between the vinyl carbon of the boronic acid and an sp²- or sp³-hybridized carbon of an organic halide or triflate (R-X).[2] The reaction is renowned for its high functional group tolerance and generally mild conditions.[11] The catalytic cycle involves three primary steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate.[2][11]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step requires a base (e.g., Na₂CO₃, K₃PO₄) to activate the boronic acid, forming a more nucleophilic boronate species.[2][11]

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product (R-C=C) and regenerating the palladium(0) catalyst.[2]

Diagram 3: The Suzuki-Miyaura Catalytic Cycle

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Synthesis

Boronic acids are increasingly recognized as important pharmacophores and synthetic intermediates in drug discovery.[12][13] The first FDA-approved boronic acid-containing drug, Bortezomib, highlighted the potential of this functional group.[13] (E)-1-Octenylboronic acid serves as a valuable building block for:

-

Natural Product Synthesis: Introducing long alkyl chains with defined stereochemistry.

-

Medicinal Chemistry: Synthesizing novel drug candidates by coupling the octenyl moiety to heterocyclic or aromatic cores. The resulting conjugated systems are common motifs in biologically active molecules.[2]

-

Materials Science: Creating conjugated polymers and other advanced materials with specific electronic and physical properties.

Handling, Storage, and Safety

As with all laboratory chemicals, (E)-1-Octenylboronic acid should be handled with appropriate care.

-

Safety Hazards: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Recommended PPE: Standard personal protective equipment, including safety glasses or goggles, chemical-resistant gloves, and a lab coat, is essential. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

Storage Conditions: Boronic acids can be susceptible to dehydration (to form anhydrides) and protodeboronation under certain conditions.[4] For long-term stability, (E)-1-Octenylboronic acid should be stored in a tightly sealed container in a cool, dry place, often at reduced temperatures (-20°C) and under an inert atmosphere to maximize shelf life.[5][7][14]

Conclusion

(E)-1-Octenylboronic acid is a highly valuable and versatile reagent in synthetic organic chemistry. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for researchers and drug development professionals. A thorough understanding of its physical properties, spectroscopic signatures, and handling requirements is crucial for its effective and safe utilization in the synthesis of novel compounds that drive scientific innovation.

References

-

This compound | 42599-16-6 | INDOFINE Chemical Company. (n.d.). INDOFINE Chemical Company. Retrieved January 4, 2026, from [Link]

-

This compound | C8H17BO2 | CID 5708391. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

(1E)-1-octenylboronic acid - 42599-16-6, C8H17BO2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis. Retrieved January 4, 2026, from [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health (NIH). Retrieved January 4, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC - PubMed Central. Retrieved January 4, 2026, from [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved January 4, 2026, from [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews (RSC Publishing). Retrieved January 4, 2026, from [Link]

-

The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. (n.d.). Medium. Retrieved January 4, 2026, from [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PMC - PubMed Central. Retrieved January 4, 2026, from [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022, November 18). PubMed. Retrieved January 4, 2026, from [Link]

-

Recent applications of click chemistry in drug discovery. (n.d.). PubMed. Retrieved January 4, 2026, from [Link]

-

Synthesis of (−)-halichonic acid and (−)-halichonic acid B. (n.d.). Beilstein Journals. Retrieved January 4, 2026, from [Link]

-

4-Ethoxyphenylboronic acid - Optional[Raman] - Spectrum. (n.d.). SpectraBase. Retrieved January 4, 2026, from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, CasNo.42599-16-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. This compound | C8H17BO2 | CID 5708391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 42599-16-6 | INDOFINE Chemical Company [indofinechemical.com]

- 8. parchem.com [parchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 12. nbinno.com [nbinno.com]

- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-Octylboronic acid | 28741-08-4 [amp.chemicalbook.com]

An In-Depth Technical Guide to (E)-1-Octenylboronic Acid: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-1-Octenylboronic acid is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis. Characterized by a carbon-boron bond and an eight-carbon alkenyl chain, this reagent is particularly valued for its role in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with high stereoselectivity. Its unique structural features make it an important intermediate in the synthesis of complex organic molecules, with significant potential in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications, with a focus on practical insights for laboratory and development settings.

Core Molecular and Physicochemical Properties

(E)-1-Octenylboronic acid is a white, solid organic compound. Its fundamental properties are summarized in the table below. The boronic acid moiety is known to have a pKa in the range of 9-10, though this can be influenced by the formation of boronate esters with diols.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇BO₂ | [2] |

| Molecular Weight | 156.03 g/mol | [2] |

| IUPAC Name | [(E)-oct-1-enyl]boronic acid | [2] |

| CAS Number | 42599-16-6 | [2] |

| Canonical SMILES | B(/C=C/CCCCCC)(O)O | [2] |

| Appearance | White powder | |

| Melting Point | 100-104 °C | |

| Solubility | Soluble in many organic solvents such as ethers and ketones; low solubility in hydrocarbons.[3] |

Synthesis and Handling

The most common and stereoselective method for synthesizing (E)-1-alkenylboronic acids is through the hydroboration of a terminal alkyne. This process typically involves the addition of a borane reagent across the carbon-carbon triple bond, followed by hydrolysis. A general and effective approach is the 9-borabicyclo[3.3.1]nonane (9-BBN) catalyzed hydroboration with pinacolborane, which stereoselectively yields the (E)-vinylboronic acid pinacol ester.[4] This ester can then be deprotected to yield the desired boronic acid.

Experimental Protocol: Synthesis via Hydroboration of 1-Octyne

This protocol is a representative procedure for the synthesis of the pinacol ester precursor to (E)-1-Octenylboronic acid, which can then be hydrolyzed.

Step 1: Hydroboration of 1-Octyne

-

In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-octyne (1.0 equivalent) in anhydrous toluene.

-

Add tris(pentafluorophenyl)borane (B(C₆F₅)₃) (2.5 mol%) as a catalyst.

-

To this solution, add pinacolborane (HBpin) (1.1 equivalents) at room temperature.

-

Stir the reaction mixture at 60°C for 2 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the mixture to room temperature and filter it through a short pad of silica gel to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude (E)-1-octenylboronic acid pinacol ester. Purify further by flash chromatography if necessary.

Step 2: Hydrolysis to (E)-1-Octenylboronic Acid

-

Dissolve the purified (E)-1-octenylboronic acid pinacol ester in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

-

Add an acid, such as hydrochloric acid, and stir the mixture at room temperature.

-

Monitor the deprotection by TLC or GC-MS.

-

Once the reaction is complete, perform an aqueous workup. Extract the product into an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (E)-1-Octenylboronic acid.

Synthesis Workflow Diagram

Caption: Synthesis of (E)-1-Octenylboronic Acid.

Handling and Safety

(E)-1-Octenylboronic acid should be handled with care in a well-ventilated fume hood. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Chemical Reactivity and Mechanistic Insights: The Suzuki-Miyaura Coupling

The most significant application of (E)-1-Octenylboronic acid is its participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the vinyl carbon of the boronic acid and an sp²-hybridized carbon of an organic halide or triflate. This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, stereospecificity, and generally mild reaction conditions.[6]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: A palladium(0) complex reacts with the organic halide (R¹-X) to form a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium(II) complex. This step requires activation of the boronic acid with a base, which forms a more nucleophilic "ate" complex.

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Suzuki-Miyaura Cross-Coupling Cycle.

Applications in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry.[7] The approval of drugs like Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, has spurred significant interest in boron-containing drug candidates.[7] Boronic acids can act as transition-state analogues to inhibit serine proteases, where the boron atom covalently and reversibly binds to the catalytic serine residue.

While specific drug development programs centered on (E)-1-Octenylboronic acid are not widely published, its utility lies in its function as a versatile synthetic intermediate. The (E)-octenyl moiety can be incorporated into larger molecules to:

-

Introduce Lipophilicity: The eight-carbon chain can be used to modulate the lipophilicity of a drug candidate, which is a critical parameter for its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

-

Construct Complex Natural Products: Many biologically active natural products contain long alkyl or alkenyl chains. (E)-1-Octenylboronic acid provides a stereochemically defined building block for the total synthesis of such compounds.

-

Generate Diverse Chemical Libraries: Through Suzuki-Miyaura coupling, a wide array of aryl, heteroaryl, or other vinyl groups can be attached to the octenyl chain, allowing for the rapid generation of diverse compound libraries for high-throughput screening in drug discovery.

Spectroscopic Characterization (Predicted)

While an experimental spectrum is the gold standard for structural elucidation, the expected signals in ¹H and ¹³C NMR spectra for (E)-1-Octenylboronic acid can be predicted based on its structure and known chemical shift ranges.[8][9]

Predicted ¹H NMR Spectrum

-

Vinyl Protons: The two protons on the C=C double bond will appear as multiplets in the downfield region, typically between δ 5.5 and 7.5 ppm. The trans configuration will result in a large coupling constant (J ≈ 15 Hz) between these two protons.

-

Allylic Protons: The CH₂ group adjacent to the double bond (at C3) will appear as a multiplet around δ 2.0-2.3 ppm.

-

Alkyl Chain Protons: The remaining methylene (CH₂) groups of the hexyl chain will produce overlapping multiplets in the typical aliphatic region of δ 1.2-1.6 ppm.

-

Terminal Methyl Protons: The CH₃ group at the end of the chain will appear as a triplet around δ 0.9 ppm.

-

Boronic Acid Protons: The two -OH protons on the boron atom will likely appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

Predicted ¹³C NMR Spectrum

-

Vinyl Carbons: The two carbons of the C=C double bond will be found in the δ 120-150 ppm range. The carbon directly attached to the boron will be significantly influenced by the boron atom.

-

Alkyl Chain Carbons: The carbons of the alkyl chain will appear in the δ 14-40 ppm range, with the terminal methyl carbon being the most upfield.

Conclusion

(E)-1-Octenylboronic acid is a valuable and versatile reagent for organic synthesis. Its straightforward preparation via hydroboration and its reliable performance in stereospecific Suzuki-Miyaura cross-coupling reactions make it an essential tool for constructing complex organic molecules. For researchers in drug discovery and development, it offers a reliable method for introducing a lipophilic, stereochemically defined alkenyl chain, facilitating the synthesis of novel chemical entities with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the laboratory.

References

-

Organic Syntheses Procedure. Available at: [Link] (Accessed: Latest available date).

-

PubChem. E-1-Octenylboronic acid. National Center for Biotechnology Information. Available at: [Link] (Accessed: Latest available date).

-

Bismuto, A., Cowley, M. J., & Thomas, S. P. (2021). Zwitterion-Initiated Hydroboration of Alkynes and Styrene. Advanced Synthesis & Catalysis, 363(9), 2382-2385. Available at: [Link] (Accessed: Latest available date).

-

Organic Syntheses Procedure. Available at: [Link] (Accessed: Latest available date).

-

Lent, C. N. (2010). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link] (Accessed: Latest available date).

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Scribd. Approximate 1H and 13C NMR Shifts. Available at: [Link] (Accessed: Latest available date).

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy Data. Available at: [Link] (Accessed: Latest available date).

-

ACS Publications. (2025). Synthesis of (E)-Phenylocten-3-ol from 1-Octyn-3-ol: Use of a TBS protecting group in the 9-BBN-catalyzed hydroboration of a terminal Alkylalkyne with pinacolborane. ACS Fall 2025. Available at: [Link] (Accessed: Latest available date).

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. Available at: [Link] (Accessed: Latest available date).

- Dhimitruka, I., & Spivey, J. (2006). Hydroboration and Organic Synthesis 9-Borabicyclo[3.3.1]nonane (9-BBN). Springer.

-

Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4998. Available at: [Link] (Accessed: Latest available date).

-

Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824. Available at: [Link] (Accessed: Latest available date).

Sources

- 1. DSpace [kuscholarworks.ku.edu]

- 2. This compound | C8H17BO2 | CID 5708391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Synthesis of (E)-Phenylocten-3-ol from 1-Octyn-3-ol: Use of a TBS protecting group in the 9-BBN-catalyzed hydroboration of a terminal Alkylalkyne with pinacolborane | Poster Board #1107 - American Chemical Society [acs.digitellinc.com]

- 5. pure.ed.ac.uk [pure.ed.ac.uk]

- 6. nbinno.com [nbinno.com]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Navigating the Challenges of (E)-1-Octenylboronic Acid: A Technical Guide to Stability and Storage

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount. (E)-1-Octenylboronic acid, a valuable building block in organic synthesis, presents unique stability challenges inherent to its classification as a vinylboronic acid. This guide provides an in-depth technical overview of the factors influencing its stability and outlines field-proven best practices for its storage and handling to ensure its viability in experimental workflows.

The Chemical Profile of (E)-1-Octenylboronic Acid

(E)-1-Octenylboronic acid, with the chemical formula C₈H₁₇BO₂, is an organic compound featuring a carbon-carbon double bond directly attached to a boronic acid moiety.[1][2][3][4] This structural feature is central to its reactivity in cross-coupling reactions but also the primary source of its instability.

| Property | Value | Source |

| Molecular Weight | 156.03 g/mol | [1][2][3] |

| Melting Point | 100-104 °C | [2][4][5] |

| Appearance | White to off-white solid | |

| CAS Number | 42599-16-6 | [1][2][3][5] |

The Unstable Nature of Vinylboronic Acids: Core Degradation Pathways

The primary challenge in working with (E)-1-Octenylboronic acid lies in its susceptibility to several degradation pathways. Understanding these mechanisms is critical for developing effective storage and handling strategies. Vinyl boronic acids are known to be particularly prone to rapid decomposition.[6]

Protodeboronation

This is a common degradation route for many organoboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6] For (E)-1-Octenylboronic acid, this results in the formation of 1-octene, rendering the reagent inactive for its intended cross-coupling reactions. This process is often accelerated by the presence of moisture and can be influenced by pH.

Oxidation

The boronic acid functional group is susceptible to oxidation, which can lead to the formation of various byproducts and a decrease in the purity of the material.[6] Exposure to atmospheric oxygen can facilitate this degradation pathway.

Anhydride (Boroxine) Formation

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a stable six-membered ring known as a boroxine.[6] While this process is often reversible upon exposure to water, it can complicate stoichiometry and characterization of the reagent. The product label for trans-1-Octen-1-ylboronic acid from some suppliers notes that it contains varying amounts of the anhydride.[5]

The following diagram illustrates these primary degradation pathways:

Caption: Primary degradation pathways of (E)-1-Octenylboronic acid.

Recommended Storage and Handling Protocols

Given the inherent instability of (E)-1-Octenylboronic acid, stringent storage and handling procedures are essential to maximize its shelf life and ensure experimental reproducibility.

Short-Term and Long-Term Storage

Short-Term Storage (In-use, frequent access):

-

Temperature: Store at 2-8°C.

-

Atmosphere: Keep under an inert atmosphere (argon or nitrogen).

-

Container: Use a tightly sealed vial, preferably with a septum cap for easy access with a syringe.

Long-Term Storage (Archival):

-

Temperature: For extended periods, storage at -20°C is recommended to significantly slow down degradation processes.

-

Atmosphere: A robustly sealed container under a positive pressure of an inert gas is crucial.

-

Container: Consider ampulization under inert gas for the most sensitive applications to completely prevent exposure to air and moisture.

| Condition | Temperature | Atmosphere | Container |

| Short-Term | 2-8°C | Inert (Ar, N₂) | Tightly sealed vial with septum |

| Long-Term | -20°C | Inert (Ar, N₂) | Ampule or robustly sealed vessel |

Safety data sheets for (E)-1-Octenylboronic acid recommend storing the container tightly closed in a dry, cool, and well-ventilated place.[7]

Handling and Reconstitution of Solid (E)-1-Octenylboronic Acid

Due to its sensitivity to air and moisture, handling of solid (E)-1-Octenylboronic acid should be performed in a controlled environment, such as a glovebox or using Schlenk line techniques.

Protocol for Handling Air-Sensitive Reagents:

-

Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.

-

Inert Atmosphere: Conduct all transfers under a positive pressure of argon or nitrogen.

-

Weighing: If possible, weigh the required amount of the solid inside a glovebox. If a glovebox is not available, quickly weigh the solid and immediately place it under an inert atmosphere.

-

Dissolution: Add anhydrous solvent to the flask containing the solid under an inert atmosphere. Solvents should be freshly dried and deoxygenated.

The use of specialized packaging, such as the Aldrich® Sure/Seal™ system, provides a convenient method for storing and dispensing air-sensitive reagents without direct exposure to the atmosphere.[2][7][8] Transfers from these bottles should be performed using a syringe or a double-tipped needle under an inert gas counterflow.[2][3]

Caption: Workflow for handling and preparing solutions of (E)-1-Octenylboronic acid.

Mitigating Instability: The MIDA Boronate Strategy

For applications requiring long-term stability or for iterative cross-coupling reactions, the conversion of the unstable boronic acid to an air-stable N-methyliminodiacetic acid (MIDA) boronate is a highly effective strategy.[9] MIDA boronates are sp³-hybridized, which renders them unreactive towards transmetalation under typical cross-coupling conditions.[9] The MIDA protecting group can be cleaved under mild basic conditions to release the active boronic acid in situ.[9]

Protocol for MIDA Boronate Formation: A general procedure involves the reaction of the boronic acid with MIDA anhydride, which acts as both the ligand source and an in-situ desiccant.[10][11]

-

Combine (E)-1-Octenylboronic acid and MIDA anhydride in a dry reaction vessel under an inert atmosphere.

-

Add a suitable anhydrous solvent (e.g., THF or DMF).

-

Heat the mixture to facilitate the reaction.

-

The MIDA boronate can then be isolated and purified.

This approach transforms the unstable vinylboronic acid into a shelf-stable and highly effective building block.[9]

Stability and Purity Assessment: Analytical Methods

Regular assessment of the purity of (E)-1-Octenylboronic acid is crucial, especially for material that has been stored for an extended period. Several analytical techniques can be employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for assessing the purity of non-volatile compounds. A reversed-phase method can be developed to separate the parent boronic acid from its degradation products. However, on-column hydrolysis can be a challenge, and method development may require the use of non-aqueous diluents or basic mobile phases to stabilize the analyte.[12]

General HPLC Protocol Outline:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium acetate).

-

Detection: UV or Mass Spectrometry (MS).

-

Sample Preparation: Dissolve the sample in a compatible, preferably aprotic, solvent immediately before analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for analyzing volatile impurities or for analyzing the boronic acid after derivatization to a more volatile species.[3] Direct analysis of boronic acids by GC can be challenging due to their low volatility and thermal lability.

General GC-MS Protocol with Derivatization:

-

Derivatization: React the boronic acid with a suitable agent (e.g., pinacol or triethanolamine) to form a more volatile ester.[13]

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Injector and Transfer Line Temperatures: Optimized to prevent degradation of the derivative.

-

Detection: Mass spectrometry to identify the parent compound and any degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a powerful primary analytical method for determining purity without the need for an analyte-specific reference standard.[1][2] ¹H NMR can be used to assess the structural integrity and identify impurities. ¹¹B NMR is particularly useful for observing different boron species in solution.[4][6]

General qNMR Protocol Outline:

-

Sample Preparation: Accurately weigh the boronic acid sample and a certified internal standard into an NMR tube.

-

Solvent: Use a deuterated solvent in which both the sample and the standard are soluble (e.g., DMSO-d₆).

-

Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., a long relaxation delay).

-

Calculation: Calculate the purity by comparing the integral of a known proton signal from the analyte to the integral of a signal from the internal standard.

Conclusion

(E)-1-Octenylboronic acid is a potent synthetic tool whose utility is tempered by its inherent instability. By understanding the chemical principles behind its degradation and implementing rigorous storage and handling protocols, researchers can ensure the integrity of this valuable reagent. The strategies outlined in this guide, from proper inert atmosphere techniques to the use of stabilizing MIDA boronates and routine analytical purity checks, provide a comprehensive framework for the successful application of (E)-1-Octenylboronic acid in research and development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5708391, E-1-Octenylboronic acid. [Link].

-

INDOFINE Chemical Company. This compound. [Link].

-

ChemSynthesis. (1E)-1-octenylboronic acid. [Link].

-

Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc.2009 , 131 (10), 3575–3589. [Link].

-

Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. J. Sep. Sci.2011 , 34 (12), 1435-41. [Link].

-

A Mild and Simple Method for Making MIDA Boronates. [Link].

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link].

-

Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst2019 , 144 (18), 5488-5495. [Link].

-

A Mild Method for Making MIDA Boronates. Illinois Experts. [Link].

-

Strategies for the analysis of highly reactive pinacolboronate esters. J. Chromatogr. A2012 , 1235, 76-83. [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. waters.com [waters.com]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Collection - A Mild Method for Making MIDA Boronates - Organic Letters - Figshare [figshare.com]

- 11. experts.illinois.edu [experts.illinois.edu]

- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (E)-1-Octenylboronic Acid for Advanced Synthesis

This guide provides an in-depth technical overview of (E)-1-Octenylboronic acid (CAS No. 42599-16-6), a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, characterization, core applications, and safe handling, with a focus on the causality behind experimental choices and protocols.

Introduction and Physicochemical Profile

(E)-1-Octenylboronic acid is an organoboron compound featuring a C(sp²)-B bond. As a member of the boronic acid class, it is a cornerstone reagent for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Its structure, comprising a linear eight-carbon aliphatic chain coupled to a vinylboronic acid moiety, makes it an ideal building block for introducing a straight-chain octenyl group into complex molecules. This capability is highly valuable in the synthesis of natural products and the development of novel pharmaceutical agents where lipophilic chains are required to modulate biological activity.[3][4]

Boronic acids are generally favored in industrial and laboratory settings due to their stability to air and moisture, relatively low toxicity, and the ease of handling compared to other organometallic reagents.[5]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties for (E)-1-Octenylboronic acid is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 42599-16-6 | [3] |

| Molecular Formula | C₈H₁₇BO₂ | [3] |

| Molecular Weight | 156.03 g/mol | [3] |

| IUPAC Name | [(E)-oct-1-enyl]boronic acid | [3] |

| Synonyms | trans-1-Octen-1-ylboronic acid, (E)-Oct-1-en-1-ylboronic acid | [3] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 100-104 °C | [6] |

| Boiling Point | 263.2 °C at 760 mmHg (Predicted) | [3] |

| Density | 0.911 g/cm³ (Predicted) | [3] |

Synthesis of (E)-1-Octenylboronic Acid

The most efficient and stereoselective method for preparing (E)-alkenylboronic acids is the hydroboration of a terminal alkyne . This approach ensures the desired (E)-stereochemistry of the resulting double bond. The typical precursor for this synthesis is 1-octyne.

The process involves two key stages:

-

Hydroboration: A boron-hydride reagent, such as pinacolborane (HBpin) or catecholborane, is added across the triple bond of 1-octyne. This reaction is often catalyzed to ensure high regioselectivity (anti-Markovnikov addition) and stereoselectivity (syn-addition), leading to the (E)-vinylboronate ester.

-

Hydrolysis: The resulting boronate ester is then hydrolyzed under aqueous acidic or basic conditions to yield the final (E)-1-Octenylboronic acid.

Caption: Synthetic workflow for (E)-1-Octenylboronic acid via hydroboration.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of the pinacol ester intermediate, a common and stable precursor, followed by its conversion to the boronic acid.

Part A: Synthesis of 2-((E)-Oct-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

Reaction Setup: To a flame-dried, argon-purged Schlenk flask, add 1-octyne (1.0 eq.). Dissolve in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Add pinacolborane (1.1 eq.) to the solution. If catalysis is desired for improved selectivity, a catalytic amount of a suitable catalyst (e.g., 9-BBN) can be added at this stage.[7]

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of 1-octyne.

-

Work-up: Once the reaction is complete, carefully quench any residual hydroborating agent. Concentrate the mixture under reduced pressure to remove the solvent. The crude product can often be used directly in the next step or purified via column chromatography on silica gel.

Part B: Hydrolysis to (E)-1-Octenylboronic Acid

-

Hydrolysis: Dissolve the crude pinacol ester from Part A in a suitable solvent system, such as a 1:1 mixture of THF and water.

-

Acidification: Add aqueous hydrochloric acid (e.g., 2 M HCl) and stir the mixture vigorously for several hours at room temperature. The hydrolysis progress can be monitored by TLC.

-

Extraction: After completion, extract the aqueous layer with an organic solvent like ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting solid is (E)-1-Octenylboronic acid, which can be further purified by recrystallization if necessary.

Characterization and Spectroscopic Analysis

Confirmation of the structure and purity of the synthesized (E)-1-Octenylboronic acid is critical. NMR spectroscopy is the primary tool for this purpose.

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features & Coupling |

| ¹H NMR | ~5.4 - 5.6 | Vinyl Proton (α to Boron): Doublet of triplets. Large trans coupling (J ≈ 18 Hz) with the β-vinyl proton. Smaller coupling with the adjacent methylene protons. |

| ~6.6 - 6.9 | Vinyl Proton (β to Boron): Doublet of triplets. Large trans coupling (J ≈ 18 Hz) with the α-vinyl proton. | |

| ~2.1 - 2.3 | Allylic Protons (-CH₂-CH=CH-): Multiplet. | |

| ~1.2 - 1.5 | Aliphatic Protons (-(CH₂)₄-): Broad multiplet. | |

| ~0.8 - 0.9 | Terminal Methyl Protons (-CH₃): Triplet. | |

| ~4.5 - 5.5 | Boronic Acid Protons (-B(OH)₂): Broad singlet, often exchanges with D₂O. | |

| ¹³C NMR | ~145 - 155 | Vinyl Carbon (β to Boron): The chemical shift is significantly influenced by the boron atom. |

| (Not observed) | Vinyl Carbon (α to Boron): The C-B signal is often broad or not observed due to quadrupolar relaxation of the boron nucleus. | |

| ~14 - 35 | Aliphatic Carbons: Signals corresponding to the octenyl chain carbons. |

Note: Predicted values are based on spectral data for analogous (E)-alkenylboronic acids and their esters.[8][9][10][11] Actual shifts may vary based on solvent and concentration.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of (E)-1-Octenylboronic acid is the Suzuki-Miyaura cross-coupling reaction , a Nobel Prize-winning method for forming carbon-carbon bonds.[1] This reaction couples the octenyl group with various organic halides (Ar-X, where X = I, Br, Cl, OTf) to synthesize more complex molecules, such as substituted styrenes, dienes, and other valuable intermediates.[12][13][14]

The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and high yields.[2]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling (E)-1-Octenylboronic acid with an aryl bromide.

Reaction: (E)-1-Octenylboronic acid + Bromobenzene → (E)-Oct-1-enylbenzene

-

Reaction Setup: In a Schlenk tube, combine (E)-1-Octenylboronic acid (1.2 eq.), the aryl bromide (1.0 eq., e.g., bromobenzene), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, a ligand.

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system via syringe. A mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O, or DMF/H₂O) is commonly used.[15]

-

Reaction Conditions: Heat the reaction mixture with vigorous stirring. Typical temperatures range from 80-110 °C. Monitor the reaction's progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure coupled product.

Safety and Handling

(E)-1-Octenylboronic acid requires careful handling in a laboratory setting.

-

Hazards: It is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[6]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can undergo trimerization to form boroxines upon dehydration, so proper storage is important to maintain reagent integrity.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Always consult the full Safety Data Sheet (SDS) from the supplier before use.

References

-

PubChem. (E)-1-Octenylboronic acid. National Center for Biotechnology Information. [Link]

- Burke, M. D., et al. (2015). Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction.

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

- Gioia, B., et al. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes.

-

ACS Fall 2025. Synthesis of (E)-Phenylocten-3-ol from 1-Octyn-3-ol. [Link]

- Pei, M., et al. (2021). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 26(15), 4475.

-

The Royal Swedish Academy of Sciences. (2010). The Nobel Prize in Chemistry 2010. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

- Saadat, M., & Banihashemi, K. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 3(1), 1-12.

-

ResearchGate. (2015). (a) 1 H NMR spectrum of the title molecule and (b) 13 C NMR spectrum of the title molecule. [Link]

-

Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. [Link]

-

ResearchGate. (2021). Suzuki cross coupling reaction of aryl halides with arylboronic acid a. [Link]

-

The Royal Society of Chemistry. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Baran, P. (2020, May 26). Studies in Natural Product Synthesis. YouTube. [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross coupling reaction. YouTube. [Link]

-

Saadat, M., & Banihashemi, K. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 3(1), 1-12. [Link]

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. scispace.com [scispace.com]

- 7. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 [jsynthchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. jsynthchem.com [jsynthchem.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

The Indispensable Role of Boronic Acids in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Boronic acids and their derivatives have transitioned from niche chemical curiosities to indispensable tools in the arsenal of the modern synthetic chemist. Their unique electronic properties, general stability, and versatile reactivity have propelled them to the forefront of carbon-carbon and carbon-heteroatom bond formation. This in-depth technical guide provides a comprehensive overview of the core principles and practical applications of boronic acids in organic synthesis. We will delve into the fundamental properties that underpin their reactivity, explore the mechanisms of cornerstone reactions such as the Suzuki-Miyaura, Chan-Lam, and Petasis couplings, and provide detailed, field-proven protocols. Furthermore, this guide will illuminate the critical role of boronic acids in contemporary drug discovery and materials science, offering insights into the causality behind experimental choices and providing a robust framework for their effective implementation in research and development.

The Boronic Acid Moiety: A Foundation of Versatility

At its core, a boronic acid is an organoboron compound characterized by a carbon-boron bond and two hydroxyl groups, with the general structure R-B(OH)₂. This seemingly simple arrangement confers a unique set of properties that are central to its synthetic utility.

1.1. Electronic Structure and Lewis Acidity: The boron atom in a boronic acid possesses a vacant p-orbital, rendering it a Lewis acid. This Lewis acidity is fundamental to its reactivity, allowing it to interact with Lewis bases and participate in transmetalation steps with transition metal catalysts. The pKa of a typical boronic acid is around 9, but this can be significantly influenced by the nature of the organic substituent (R group).[1]

1.2. Stability and Handling: A significant advantage of boronic acids is their general stability to air and moisture, a stark contrast to many other organometallic reagents.[2] This allows for easier handling and storage. However, it is crucial to recognize that their stability is not absolute. Decomposition pathways such as protodeboronation (cleavage of the C-B bond by a proton source) and oxidation can occur, particularly with certain classes of boronic acids like 2-heterocyclic, vinyl, and cyclopropyl derivatives.[3][4] To mitigate these stability issues, boronic acids are often converted to more robust derivatives, such as boronate esters (e.g., pinacol esters).[3]

Table 1: A Comparative Overview of Boronic Acids and Boronate Esters

| Feature | Boronic Acids (R-B(OH)₂) | Boronate Esters (e.g., Pinacol Esters) |

| Reactivity | Generally more reactive, often leading to faster reaction times.[3] | Generally less reactive, may require harsher conditions or longer reaction times.[3] |

| Stability | More susceptible to protodeboronation and oxidation.[3] | Significantly more stable, easier to handle and store for extended periods.[3] |

| Purification | Can be challenging due to their polarity. | Often crystalline solids, readily purified by chromatography.[3] |

| Common Use Case | When maximizing reaction rate is the primary goal.[3] | Multi-step syntheses, high-throughput screening, and when long-term storage is required.[3] |

The Suzuki-Miyaura Coupling: A Nobel Prize-Winning Transformation

The palladium-catalyzed cross-coupling of a boronic acid with an organohalide, known as the Suzuki-Miyaura coupling, is arguably the most prominent application of boronic acids. Its discovery, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials.[5]

2.1. The Catalytic Cycle: A Mechanistic Deep Dive

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.[5]

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar-X) to form a Pd(II) complex.[5]

-

Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

-

Reductive Elimination: The two organic groups (Ar and Ar') are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

2.2. Experimental Protocol: A Practical Guide

The following is a general, representative protocol for a Suzuki-Miyaura coupling reaction. It is crucial to note that optimal conditions (catalyst, ligand, base, solvent, and temperature) are highly substrate-dependent.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling [7][8]

Materials:

-

Aryl halide (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., PdCl₂(dppf), Pd₂(dba)₃ with a phosphine ligand; 0.1-3 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-dioxane, toluene, THF, often with a small amount of water)

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 2: Comparison of Common Palladium Catalysts for Suzuki-Miyaura Coupling [9][10][11]

| Catalyst System | Typical Substrates | Advantages | Considerations |

| Pd(PPh₃)₄ | Aryl iodides and bromides | Commercially available, well-established. | Less effective for aryl chlorides and sterically hindered substrates. |

| PdCl₂(dppf) | Wide range of aryl halides, including some chlorides. | Robust and versatile for many applications. | Can be less active for very challenging couplings. |

| Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) | Aryl chlorides, sterically hindered substrates. | High activity, broad substrate scope, often milder conditions. | Ligands can be expensive. |

| PEPPSI™ Catalysts (NHC-Pd) | Electron-rich and sterically hindered aryl chlorides. | High thermal stability and activity for challenging substrates. | May require specific reaction conditions. |

The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, specifically C-N and C-O bonds, by coupling a boronic acid with an amine or an alcohol, respectively.[12] A key advantage of this reaction is that it can often be performed under mild conditions, open to the air, and at room temperature, making it a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[13]

3.1. Mechanistic Overview

The mechanism of the Chan-Lam coupling is more complex and less definitively established than that of the Suzuki-Miyaura coupling. However, a plausible catalytic cycle involves a Cu(II)/Cu(III) or a Cu(I)/Cu(III) pathway.

Figure 2: A proposed catalytic cycle for the Chan-Lam coupling.

A generally accepted mechanism involves:

-

Ligand Exchange: The amine or alcohol coordinates to the Cu(II) center.

-

Transmetalation: The aryl group of the boronic acid is transferred to the copper.

-

Oxidation (optional but often invoked): The Cu(II) intermediate may be oxidized to a key Cu(III) species.

-

Reductive Elimination: The C-N or C-O bond is formed, releasing the product and a Cu(I) species.[14]

-

Re-oxidation: The Cu(I) is re-oxidized to the active Cu(II) state, often by atmospheric oxygen, to complete the cycle.[14]

3.2. Experimental Protocol: A Practical Guide

The following is a general protocol for a Chan-Lam N-arylation reaction.

Protocol 2: General Procedure for Chan-Lam N-Arylation [14][15]

Materials:

-

Amine (1.0 equiv)

-

Arylboronic acid (1.5-2.0 equiv)

-

Copper(II) acetate (Cu(OAc)₂; 10 mol% to 1.0 equiv)

-

Base (e.g., pyridine, triethylamine; 2.0-3.0 equiv)

-

Solvent (e.g., dichloromethane (DCM), acetonitrile (MeCN), DMSO)

-

Molecular sieves (4Å, optional)

Procedure:

-

To a reaction vessel, add the amine, arylboronic acid, and copper(II) acetate. If using, add activated molecular sieves.

-

Add the solvent followed by the base.

-

Stir the reaction mixture vigorously at the desired temperature (often room temperature to 120 °C) and open to the air.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 3: Substrate Scope for the Chan-Lam Coupling [16][17]

| Nucleophile | Arylboronic Acid | Typical Yields | Notes |

| Primary & Secondary Aliphatic Amines | Electron-rich and electron-neutral | Moderate to Good | β-hydride elimination can be a competing side reaction with some aliphatic boronic acids. |

| Anilines | Electron-rich and electron-deficient | Good to Excellent | A very common and effective application of the reaction. |

| Amides, Imides, Carbamates | Electron-rich and electron-neutral | Moderate to Good | Generally requires higher temperatures. |

| Alcohols, Phenols | Electron-rich and electron-neutral | Good to Excellent | Often requires a base like pyridine. |

| Thiols | Electron-rich and electron-neutral | Good | Provides a route to aryl thioethers. |

The Petasis (Borono-Mannich) Reaction: A Multicomponent Marvel

The Petasis reaction is a three-component reaction between an amine, a carbonyl compound (often an aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines, including valuable α-amino acids and their derivatives.[18] Its multicomponent nature allows for the rapid generation of molecular complexity from simple starting materials.

4.1. Mechanistic Insights

The reaction is believed to proceed through the formation of an iminium ion from the condensation of the amine and the carbonyl component. The boronic acid then reacts with this electrophilic species.

Figure 3: Simplified mechanistic pathway of the Petasis reaction.

When α-hydroxy aldehydes or glyoxylic acid are used, a key intermediate is a boronate ester formed between the hydroxyl group and the boronic acid. This positions the nucleophilic organic group for an intramolecular transfer to the iminium ion, often with high diastereoselectivity.[18]

4.2. Experimental Protocol: A Practical Guide

The following protocol describes a general procedure for the synthesis of an α-amino acid derivative using the Petasis reaction.

Protocol 3: General Procedure for the Petasis Reaction [2][19]

Materials:

-

Amine (1.0 equiv)

-

Glyoxylic acid (or other α-keto acid) (1.0 equiv)

-

Aryl- or vinylboronic acid (1.1-1.5 equiv)

-

Solvent (e.g., water, ethanol, dichloromethane, toluene)

Procedure:

-

In a reaction vessel, dissolve the amine and glyoxylic acid in the chosen solvent.

-

Add the boronic acid to the mixture.

-

Stir the reaction at the appropriate temperature (can range from room temperature to reflux) for the necessary time (typically a few hours to overnight).

-

Monitor the reaction by TLC or LC-MS.

-